3-(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(3,4-DIMETHOXYPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 2-methylbenzylamine to form an intermediate Schiff base, which is then cyclized to form the quinazoline core. The final product is obtained through oxidation and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxyphenylacetonitrile
- 2-Methoxyphenyl isocyanate
Uniqueness
Compared to similar compounds, 3-(3,4-DIMETHOXYPHENYL)-1-[(2-METHYLPHENYL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE exhibits unique structural features that contribute to its distinct biological activities. The presence of both methoxy and methyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C24H22N2O4 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C24H22N2O4/c1-16-8-4-5-9-17(16)15-25-20-11-7-6-10-19(20)23(27)26(24(25)28)18-12-13-21(29-2)22(14-18)30-3/h4-14H,15H2,1-3H3 |
InChI Key |
NGEMONOGLKWMKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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